molecular formula C14H12N2S B3059652 Thiourea, 9H-fluoren-2-yl- CAS No. 106788-62-9

Thiourea, 9H-fluoren-2-yl-

Cat. No.: B3059652
CAS No.: 106788-62-9
M. Wt: 240.33 g/mol
InChI Key: CVQDYBYEKHWWCH-UHFFFAOYSA-N
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Description

Thiourea, 9H-fluoren-2-yl- is an organosulfur compound that combines the structural features of thiourea and fluorene Thiourea is known for its versatile applications in organic synthesis, while fluorene is a polycyclic aromatic hydrocarbon with significant roles in various chemical and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, 9H-fluoren-2-yl- typically involves the reaction of 9H-fluoren-2-ylamine with thiourea. One common method is the Hantzsch reaction, where 2-chloro-1-(9H-fluoren-2-yl)ethanone is reacted with thiourea in refluxing ethanol . The reaction conditions usually involve maintaining the temperature at reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Thiourea, 9H-fluoren-2-yl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Thiourea, 9H-fluoren-2-yl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The amino groups in thiourea can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, 9H-fluoren-2-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiourea, 9H-fluoren-2-yl- involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . The compound’s sulfur atom can also form strong bonds with metal ions, affecting metalloprotein functions and signaling pathways.

Comparison with Similar Compounds

Thiourea, 9H-fluoren-2-yl- can be compared with other thiourea derivatives and fluorene-based compounds:

Uniqueness

The uniqueness of Thiourea, 9H-fluoren-2-yl- lies in its combined structural features, which confer distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

9H-fluoren-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c15-14(17)16-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQDYBYEKHWWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363112
Record name Thiourea, 9H-fluoren-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106788-62-9
Record name Thiourea, 9H-fluoren-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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